molecular formula C5H12N2O2 B12839272 Ethyl 3-hydrazinylpropanoate

Ethyl 3-hydrazinylpropanoate

Cat. No.: B12839272
M. Wt: 132.16 g/mol
InChI Key: YNCSADVCEAHGNR-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinylpropanoate is an organic compound with the molecular formula C5H12N2O2. It is a derivative of propanoic acid and contains a hydrazine functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydrazinylpropanoate can be synthesized through the reaction of ethyl acrylate with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, ethyl acrylate and hydrazine hydrate, are fed into the reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazinylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products Formed

    Oxidation: Formation of azides or nitro compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazines or hydrazides.

Scientific Research Applications

Ethyl 3-hydrazinylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The ester group can undergo hydrolysis to release the active hydrazine moiety, which then exerts its effects.

Comparison with Similar Compounds

Ethyl 3-hydrazinylpropanoate can be compared with other similar compounds such as:

    Ethyl 3-aminopropanoate: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.

    Ethyl 3-hydroxypropanoate: Contains a hydroxyl group, making it more suitable for reactions involving alcohols.

    Ethyl 3-nitropropanoate: Contains a nitro group, which is more reactive in oxidation and reduction reactions.

This compound is unique due to its hydrazine functional group, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

ethyl 3-hydrazinylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-9-5(8)3-4-7-6/h7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCSADVCEAHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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